
ST-836 (hydrochloride)
Overview
Description
ST-836 hydrochloride, also known as compound 34, is a potent dopamine receptor ligand . It has Ki values of 4.5 nM for D3 and 132 nM for D2 . This compound has potential for Parkinson’s disease .
Molecular Structure Analysis
The molecular formula of ST-836 (hydrochloride) is C23H35ClN4OS . The exact mass is 414.2453 and the molecular weight is 414.612 .Physical And Chemical Properties Analysis
ST-836 (hydrochloride) is a solid substance that is white to off-white in color . It has a molecular weight of 451.07 . It is soluble in water and DMSO . It should be stored at 4°C, sealed, and away from moisture .Scientific Research Applications
Dopamine Receptor Ligand
ST-836 hydrochloride is a potent dopamine receptor ligand . It has a strong affinity for the D3 receptor with a Ki value of 4.5 nM, and a lesser affinity for the D2 receptor with a Ki value of 132 nM . This makes it a valuable tool in the study of dopamine receptor function and the role of these receptors in various neurological conditions.
Parkinson’s Disease Research
The compound has potential applications in the research of Parkinson’s disease . Given its strong affinity for dopamine receptors, particularly the D3 receptor, it could be used to investigate the role of these receptors in the pathogenesis of Parkinson’s disease and the potential therapeutic effects of modulating their activity .
Drug Development
ST-836 hydrochloride can be used in the development of new drugs . Its strong affinity for dopamine receptors and its well-characterized pharmacological profile make it a useful starting point for the development of new therapeutic agents targeting these receptors .
Reference Standard in Pharmaceutical Testing
ST-836 hydrochloride is used as a reference standard in pharmaceutical testing . High-quality reference standards are essential for ensuring the accuracy of analytical methods and the quality of pharmaceutical products .
Study of Serotonin and Norepinephrine Receptors
ST-836 hydrochloride is also a small molecule that inhibits the receptor for norepinephrine and serotonin . This makes it a valuable tool in the study of these neurotransmitter systems and their role in various physiological and pathological processes .
Safety And Hazards
Future Directions
While ST-836 (hydrochloride) shows promise as a potential treatment for Parkinson’s disease due to its activity on dopamine receptors , more research is needed to fully understand its effects and potential uses. Future studies may focus on its efficacy in clinical trials, potential side effects, and interactions with other substances.
properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4OS.ClH/c1-3-10-26(19-8-9-20-23(17-19)29-18-24-20)14-11-25-12-15-27(16-13-25)21-6-4-5-7-22(21)28-2;/h4-7,18-19H,3,8-17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDNEMILQYIEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735351 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ST-836 (hydrochloride) | |
CAS RN |
1415564-68-9 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








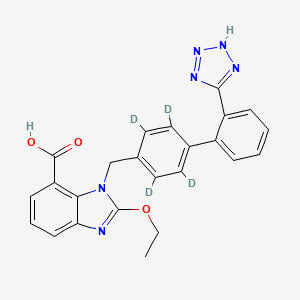

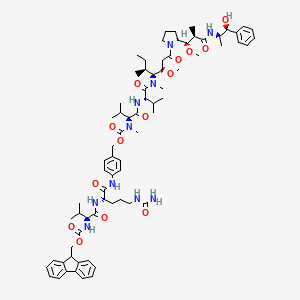
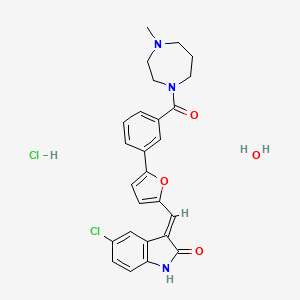
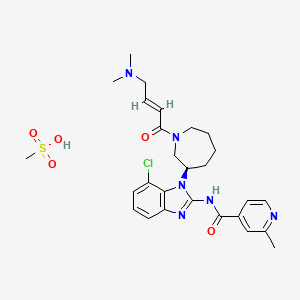

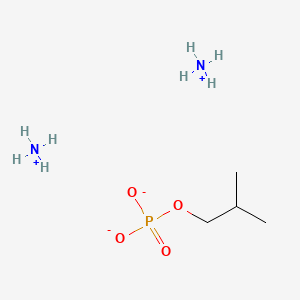
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)
